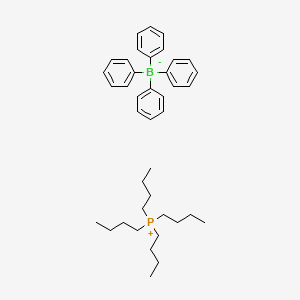

Tetrabutylphosphonium Tetraphenylborate

Übersicht

Beschreibung

Tetrabutylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C40H56BP and a molecular weight of 578.67 . It is a solid at 20°C and appears as a white to almost white powder or crystal . It is used as a reference electrolyte in physical chemistry of solutions, allowing for a convenient partitioning of thermodynamic properties into single-ion contributions .

Synthesis Analysis

Tetrabutylphosphonium-based Ionic Liquids (PhosILs) with natural organic derived anions were easily prepared by an acid–base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid .Molecular Structure Analysis

The molecular structure of Tetrabutylphosphonium Tetraphenylborate is based on a central boron atom with four phenyl groups . The structure of the anion groups of the ILs influences the performance of forward osmosis .Chemical Reactions Analysis

Tetrabutylphosphonium-based ionic liquids have shown good performance and recyclability in the selective Pd-catalyzed hydrogenation of alkenes, polyenes like linoleic acid, and enantioselective hydrogenation of unsaturated ketones such as isophorone at room temperature under atmospheric H2 pressure .Physical And Chemical Properties Analysis

Tetrabutylphosphonium Tetraphenylborate is a solid at 20°C . It appears as a white to almost white powder or crystal . It has a melting point of 227.0 to 234.0 °C . It is insoluble in water but soluble in Tetrahydrofuran, Acetone, and Chloroform .Wissenschaftliche Forschungsanwendungen

- Thermodynamic Properties of Solvated Ions : Tetrabutylphosphonium Tetraphenylborate has been used in the study of thermodynamic properties of solvated ions. The extra-thermodynamic tetraphenylphosphonium tetraphenylborate assumption has been tested for dimethylsulfoxide using ATR FTIR spectroscopy .

-

Thermodynamic Studies : This compound has been used in the study of thermodynamic properties of solvated ions . The extra-thermodynamic tetraphenylphosphonium tetraphenylborate assumption has been tested for dimethylsulfoxide using ATR FTIR spectroscopy .

-

Material Science : Given its chemical properties, it could potentially be used in material science research, particularly in the development of new materials .

-

Chemical Synthesis : It might be used as a reagent in chemical synthesis .

-

Chromatography : It could potentially be used in chromatography, a laboratory technique for the separation of mixtures .

Safety And Hazards

Tetrabutylphosphonium Tetraphenylborate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Eigenschaften

IUPAC Name |

tetrabutylphosphanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C16H36P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSZNMGVXKACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[P+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554194 | |

| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylphosphonium Tetraphenylborate | |

CAS RN |

29089-62-1 | |

| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

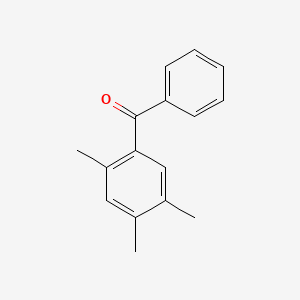

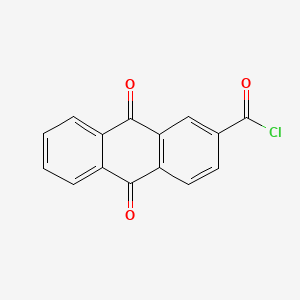

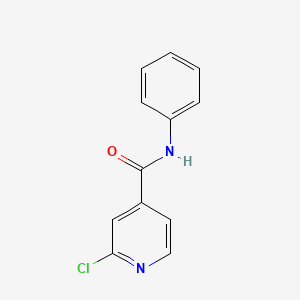

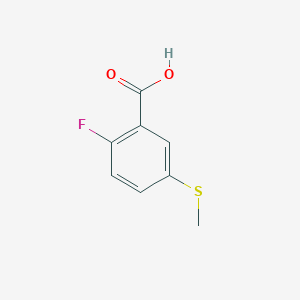

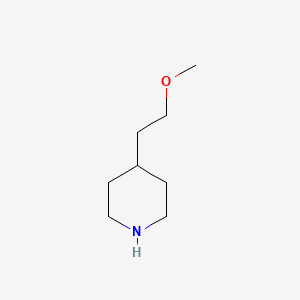

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)